molecular formula C13H8O2 B1601209 Dibenzofuran-3-carbaldehyde CAS No. 51818-91-8

Dibenzofuran-3-carbaldehyde

Cat. No. B1601209
CAS RN: 51818-91-8
M. Wt: 196.2 g/mol
InChI Key: KNGNDRNAPDAOJU-UHFFFAOYSA-N
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Description

Dibenzofuran-3-carbaldehyde is a chemical compound that is used as a pharmaceutical intermediate . It is a heterocyclic compound that has two benzene rings fused to a central furan ring .


Synthesis Analysis

Benzofuran compounds, including Dibenzofuran-3-carbaldehyde, can be synthesized by naturally occurring furanone compounds . A new one-pot synthesis of a benzofuran-fused N-heterocycle is achieved by AlCl3-mediated C–C followed by a C–O bond between 2,3-dichloropyrazine or a derivative thereof and phenol .


Molecular Structure Analysis

The molecular structure of Dibenzofuran-3-carbaldehyde consists of a benzofuran ring as a core, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran compounds undergo various chemical reactions. For instance, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Physical And Chemical Properties Analysis

Dibenzofuran is a volatile white solid that is soluble in nonpolar organic solvents . It is thermally robust with a convenient liquid range .

Future Directions

Recent studies have focused on the synthesis of benzofuran derivatives, including Dibenzofuran-3-carbaldehyde, due to their biological activities and potential applications in many aspects . Future research may focus on discovering novel methods for constructing benzofuran rings and exploring their potential applications .

properties

IUPAC Name

dibenzofuran-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O2/c14-8-9-5-6-11-10-3-1-2-4-12(10)15-13(11)7-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGNDRNAPDAOJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80541729
Record name Dibenzo[b,d]furan-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzofuran-3-carbaldehyde

CAS RN

51818-91-8
Record name Dibenzo[b,d]furan-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Combine 3-bromodibenzofuran (0.5 g, 2.0 mmol) and tetrahydrofuran (30 ml). Cool to about −78° C. Add a solution of t-butyllithium, 1.6 M solution in hexane (2.2 ml, 3.0 mmol), then warm to about 0° C. for 10 min. Cool to about −78° C. and add dimethylformamide (0.5 ml, 5.9 mmol). Warm to room temperature, quench with water, and extract with dichloromethane. Combine the organic layers and wash sequentially with distilled water and brine and then dry (Na2SO4), filter, and concentrate to give a residue. Chromatograph the residue eluting with 8:2 hexane:EtOAc to give the title compound.
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0.5 g
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reactant
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0 (± 1) mol
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solution
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2.2 mL
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0.5 mL
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30 mL
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solvent
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Synthesis routes and methods II

Procedure details

Combine 3-bromodibenzofuraan (0.5 g, 2.0 mmol) and tetrahydrofuran (30 ml). Cool to about −78° C. Add a solution of t-butyllithium, 1.6 M solution in hexane (2.2 ml, 3.0 mmol), then warn to about 0° C. for 10 min. Cool to about −78° C. and add dimethylformamide (0.5 ml, 5.9 mmol). Warm to room temperature, quench with water, and extract with dichloromethane. Combine the organic layers and wash sequentially with distilled water and brine and then dry (Na2SO4), filter, and concentrate to give a residue. Chromatograph the residue eluting with 8:2 hexane:EtOAc to give the title compound.
[Compound]
Name
3-bromodibenzofuraan
Quantity
0.5 g
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reactant
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0 (± 1) mol
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reactant
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[Compound]
Name
solution
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0 (± 1) mol
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reactant
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2.2 mL
Type
reactant
Reaction Step Two
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0.5 mL
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30 mL
Type
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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